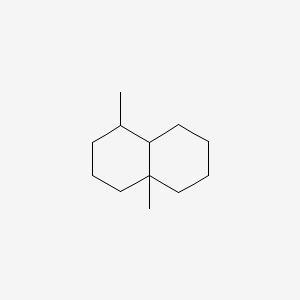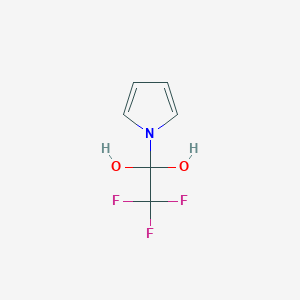
2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol is a fluorinated organic compound that features a trifluoromethyl group attached to a pyrrole ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol typically involves the reaction of trifluoroacetaldehyde with pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The trifluoromethyl group and the pyrrole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions. The reactions are conducted under various conditions, including room temperature or elevated temperatures, depending on the desired outcome.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different physical and chemical properties, making them useful in diverse applications.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pyrrole ring may also participate in interactions with proteins or nucleic acids, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the pyrrole ring attachment.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Another related compound with a ketone group instead of a diol.
1-Trifluoroacetyl piperidine: A compound with a trifluoromethyl group attached to a piperidine ring.
Uniqueness
2,2,2-Trifluoro-1-(1H-pyrrol-1-yl)ethane-1,1-diol is unique due to its combination of a trifluoromethyl group and a pyrrole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
66399-80-2 |
|---|---|
Formule moléculaire |
C6H6F3NO2 |
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-pyrrol-1-ylethane-1,1-diol |
InChI |
InChI=1S/C6H6F3NO2/c7-5(8,9)6(11,12)10-3-1-2-4-10/h1-4,11-12H |
Clé InChI |
QORAVSQCFZOTGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
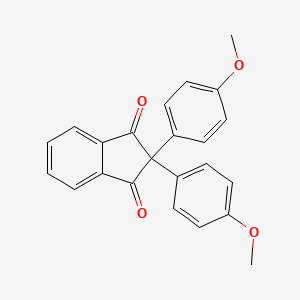
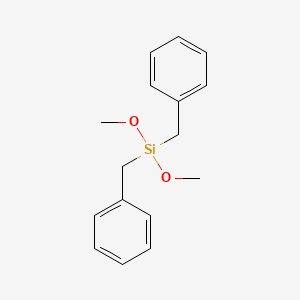

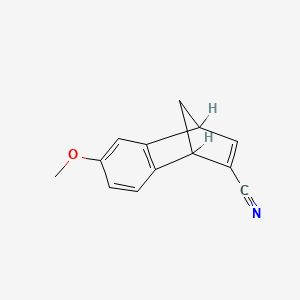
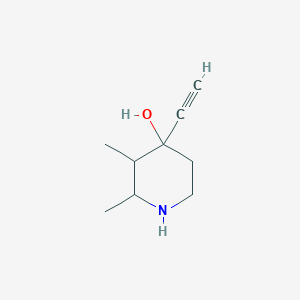
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
